9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C26H25NO3. This compound is part of the acridine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(benzyloxy)benzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and reduction steps . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Scientific Research Applications
9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Compared to other acridine derivatives, 9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its benzyloxyphenyl group, which enhances its chemical stability and biological activity. Similar compounds include:
- 9-(4-(benzyloxy)phenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-[2-(benzyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione .
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C26H25NO3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
9-(2-phenylmethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H25NO3/c28-21-13-6-11-19-25(21)24(26-20(27-19)12-7-14-22(26)29)18-10-4-5-15-23(18)30-16-17-8-2-1-3-9-17/h1-5,8-10,15,24,27H,6-7,11-14,16H2 |
InChI Key |
ZOMXGAZBFUGBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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